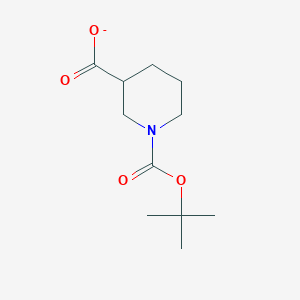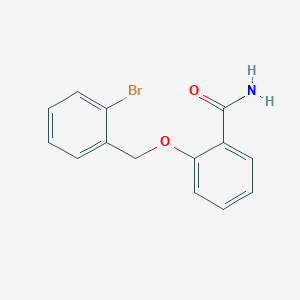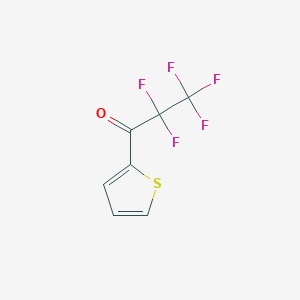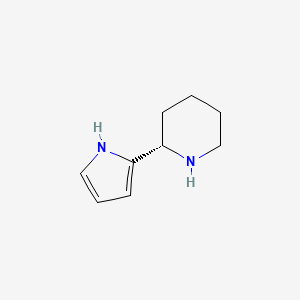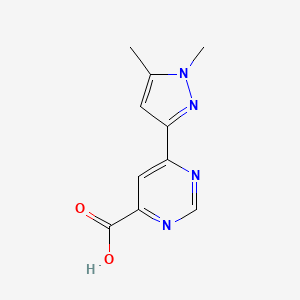![molecular formula C20H27N3O2 B14887094 1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique structure, which includes an isobutyl group, a pyrrolidinyl group, and a tetrahydroisoquinoline core.
Métodos De Preparación
The synthesis of 1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the isobutyl group and the pyrrolidinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers may investigate its effects on specific biological pathways and its potential therapeutic applications.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the biological targets involved.
Comparación Con Compuestos Similares
1-Isobutyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share the isoquinoline core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact the compound’s properties and applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have similar biological activities and synthetic applications. The specific substituents on the pyrrolidine ring can influence the compound’s reactivity and interactions with biological targets.
Tetrahydroisoquinoline derivatives: These compounds have the tetrahydroisoquinoline core but may have different substituents. The variations in substituents can lead to differences in chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H27N3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-(2-oxo-2-pyrrolidin-1-ylethoxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H27N3O2/c1-14(2)11-18-16-8-4-3-7-15(16)17(12-21)20(22-18)25-13-19(24)23-9-5-6-10-23/h14H,3-11,13H2,1-2H3 |
Clave InChI |
LSVBCGJYHDMZCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=C(C2=C1CCCC2)C#N)OCC(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


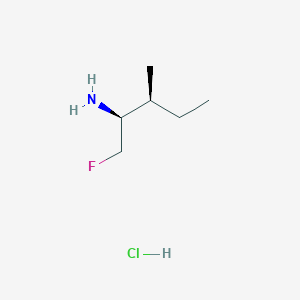
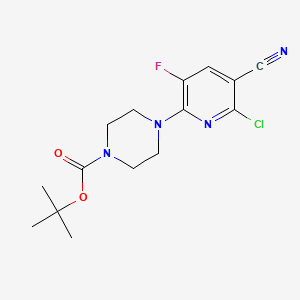
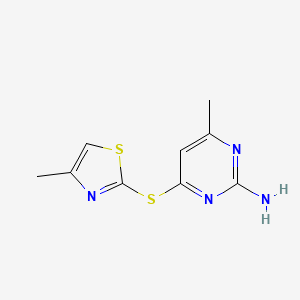
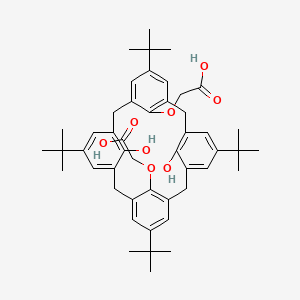
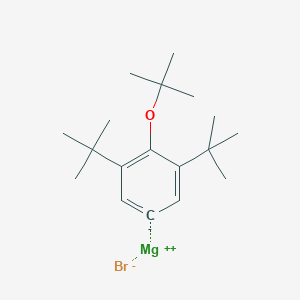
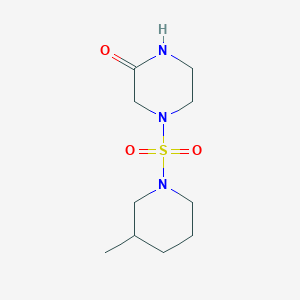
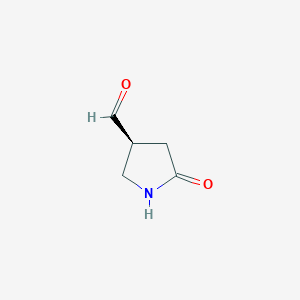
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
